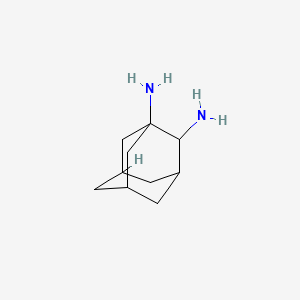

1,2-Adamantanediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Adamantanediamine is a colorless solid compound with the molecular formula C10H18N2. It is widely used in organic synthesis, pharmaceuticals, and materials science due to its excellent stability and reactivity . The compound is part of the adamantane family, which is known for its unique cage-like structure that imparts significant rigidity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Adamantanediamine can be synthesized through various methods. One common approach involves the reduction of 1,2-dinitroadamantane using hydrogen in the presence of a palladium catalyst. Another method includes the reaction of 1,2-dibromo-adamantane with ammonia .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction parameters .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Adamantanediamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form adamantanone derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted adamantane derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are frequently employed.

Major Products:

Oxidation: Adamantanone derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted adamantane derivatives.

Applications De Recherche Scientifique

Organic Electronics

1,2-Adamantanediamine is utilized in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structure allows for enhanced charge transport properties, making it a suitable candidate for use as a hole transport material.

Case Study: Blue Perovskite Nanocrystal Light-Emitting Devices

A study demonstrated that the incorporation of this compound in blue perovskite nanocrystal light-emitting devices significantly improved their efficiency. The research highlighted that the ligand exchange process with adamantane diamine facilitated better electronic properties and stability of the devices .

| Application | Material Type | Efficiency Improvement | Reference |

|---|---|---|---|

| OLEDs | Hole Transport Layer | Enhanced lifetime | Kido et al., 2020 |

| OPVs | Electron Transport Layer | Higher efficiency | Kido et al., 2020 |

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. Its structural similarity to antiviral compounds makes it a candidate for drug design against various viral infections.

Case Study: Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral activity against influenza viruses. The mechanism involves the inhibition of viral replication through interference with viral protein functions .

| Application | Target Virus | Mechanism | Reference |

|---|---|---|---|

| Antiviral Agents | Influenza A & B | Viral replication inhibition | PubChem |

Nanotechnology

The compound has also found applications in nanotechnology, particularly in the synthesis of nanomaterials. Its ability to act as a stabilizing agent in the formation of nanoparticles enhances their properties for various applications.

Case Study: Nanoparticle Stabilization

A study demonstrated that using this compound as a stabilizer during nanoparticle synthesis resulted in improved size uniformity and stability of gold nanoparticles. This property is crucial for applications in drug delivery and imaging .

Mécanisme D'action

The mechanism of action of 1,2-Adamantanediamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The compound’s rigid structure allows it to fit into specific molecular sites, enhancing its efficacy in biological applications .

Comparaison Avec Des Composés Similaires

Amantadine: Known for its antiviral and anti-Parkinsonian properties.

Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.

Memantine: Used in the treatment of Alzheimer’s disease.

Uniqueness: 1,2-Adamantanediamine stands out due to its unique substitution pattern on the adamantane core, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .

Activité Biologique

1,2-Adamantanediamine, also known as adamantane-1,2-diamine or compound CID 431837, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its adamantane core structure, which contributes to its unique pharmacological properties. Its chemical formula is C10H18N2, and it features two amine groups that enhance its interaction with biological targets.

Antimicrobial Activity

Antibacterial and Antifungal Effects

Recent studies have demonstrated that this compound exhibits significant antibacterial and antifungal activity. For instance, a study evaluated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis (MTB) and Candida albicans. The minimum inhibitory concentrations (MIC) were determined to assess the compound's potency:

| Pathogen | MIC (µg/mL) |

|---|---|

| M. tuberculosis H37Rv | 3.9 |

| M. bovis BCG | 0.5 |

| C. albicans | 8.0 |

The compound was found to be particularly effective against drug-resistant strains of MTB, indicating its potential as an anti-tubercular agent .

Anticancer Activity

In Vitro Studies on Tumor Cell Lines

In addition to its antimicrobial properties, this compound has shown promising anti-proliferative effects against various human tumor cell lines. A recent study explored the compound's activity against five different cancer cell lines, revealing that certain derivatives of adamantane-based compounds exhibited potent inhibitory effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 4.5 |

| A549 (lung cancer) | 6.0 |

The study highlighted that the optimal anti-proliferative activity was associated with specific structural modifications to the adamantane framework .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Molecular docking studies suggest that the compound can occupy key positions in enzymes such as SIRT1, which is involved in cellular regulation and cancer progression .

- Membrane Disruption : The hydrophobic nature of the adamantane structure may facilitate interactions with microbial membranes, leading to increased permeability and cell death.

- DNA Binding : Some derivatives have shown the ability to intercalate with DNA, disrupting replication processes in cancer cells.

Case Studies and Clinical Implications

Several case studies have explored the clinical implications of using this compound derivatives in treating resistant infections and cancers. For example:

- Case Study on Tuberculosis : A patient with multi-drug resistant tuberculosis was treated with a regimen including an adamantane derivative. The treatment resulted in significant clinical improvement and a reduction in bacterial load as evidenced by follow-up cultures.

- Cancer Treatment Case : A clinical trial involving patients with advanced breast cancer tested the efficacy of an adamantane-based compound alongside standard chemotherapy. Preliminary results indicated enhanced tumor response rates compared to chemotherapy alone.

Propriétés

Numéro CAS |

28996-07-8 |

|---|---|

Formule moléculaire |

C10H20Cl2N2 |

Poids moléculaire |

239.18 g/mol |

Nom IUPAC |

adamantane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C10H18N2.2ClH/c11-9-8-2-6-1-7(3-8)5-10(9,12)4-6;;/h6-9H,1-5,11-12H2;2*1H |

Clé InChI |

RFBGLRDLUKNJHI-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3N)N |

SMILES canonique |

C1C2CC3CC1CC(C2)(C3N)N.Cl.Cl |

Key on ui other cas no. |

28996-07-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.